
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- is a complex organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a phenothiazine ring system substituted with a chlorine atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- typically involves multi-step organic reactions. One common method includes the chlorination of phenothiazine followed by hydroxylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired substitution patterns on the phenothiazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the chlorination and hydroxylation steps are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenothiazine ring.
Aplicaciones Científicas De Investigación
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive phenothiazines.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- involves its interaction with specific molecular targets. The phenothiazine ring system can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound may inhibit certain enzymes, leading to altered metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Uniqueness
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
40845-26-9 |
|---|---|
Fórmula molecular |
C15H12ClNO3S |
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
3-(2-chloro-7-hydroxyphenothiazin-10-yl)propanoic acid |
InChI |
InChI=1S/C15H12ClNO3S/c16-9-1-4-13-12(7-9)17(6-5-15(19)20)11-3-2-10(18)8-14(11)21-13/h1-4,7-8,18H,5-6H2,(H,19,20) |
Clave InChI |
WBNPMYJLGASBPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)SC3=C(N2CCC(=O)O)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)


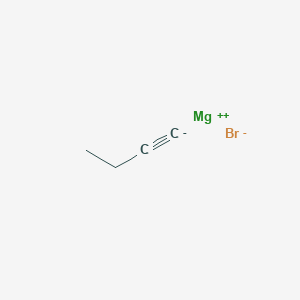

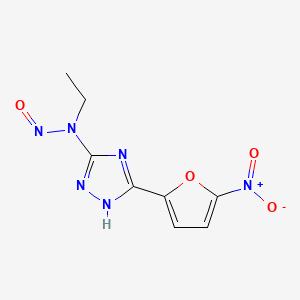
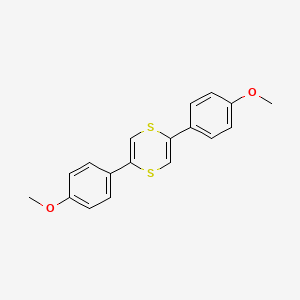

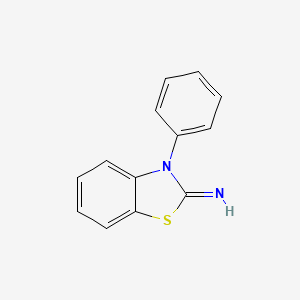
![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
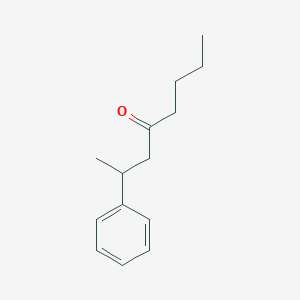


![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
